molecular formula C24H17NO7 B2741868 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 714228-73-6

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Cat. No. B2741868
CAS RN: 714228-73-6
M. Wt: 431.4
InChI Key: BITOGDWAJPYFHO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a benzodioxin, a chromenone, and a nitrophenyl group . It’s worth noting that these functional groups are often found in bioactive compounds, which suggests that this compound may have interesting biological properties.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The benzodioxin and chromenone groups, for example, are both cyclic structures, which can have significant effects on the compound’s physical and chemical properties.

Scientific Research Applications

Antimicrobial Effects and Synthetic Derivatives
Research has indicated that derivatives of 4-hydroxy-chromen-2-one, a compound structurally related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one, possess significant antibacterial activities. These derivatives have been synthesized and characterized, showing bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The study highlights the potential of such compounds in developing novel organic compounds with high levels of antibacterial activity, supported by advanced instrumental methods of analysis (Behrami & Dobroshi, 2019).

Photochemical Synthesis of Pentacyclic Compounds
Another fascinating application is the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones leading to the formation of angular pentacyclic compounds. This photochemical method provides a green and convenient synthesis route, avoiding the use of specific and toxic reagents, and represents a general approach for creating some benzothiophene fused xanthenone derivatives in a single step. This process underscores the versatility of chromen-4-ones in synthesizing complex organic structures (Dalai et al., 2017).

Antioxidant Properties of Derivatives
Further research into the antioxidant properties of new 4-hydroxycoumarin derivatives, which share a core structural similarity with the compound , has revealed that these derivatives exhibit notable scavenging activity. This study provides insights into the potential of such compounds in mitigating oxidative stress and suggests avenues for the development of new antioxidant agents (Stanchev et al., 2009).

Cancer Research and Molecular Docking Studies
Compounds related to 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one have been explored for their potential in cancer research. Studies involving molecular docking and pharmacological evaluation have shown that certain derivatives can exhibit moderate to good antibacterial properties, with further molecular docking studies suggesting potential mechanisms of action against specific protein targets. This line of research opens up possibilities for the compound and its derivatives in therapeutic applications, particularly in targeting cancer cells (Lal et al., 2018).

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug or research tool .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one' involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 4-nitrophenylacetic acid to form the intermediate, which is then cyclized with chromone in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carbaldehyde", "4-nitrophenylacetic acid", "chromone", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde with 4-nitrophenylacetic acid in the presence of a suitable condensing agent such as DCC or EDC to form the intermediate.", "Step 2: Cyclization of the intermediate with chromone in the presence of a Lewis acid catalyst such as BF3.OEt2 or AlCl3 to yield the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] }

CAS RN

714228-73-6

Product Name

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

Molecular Formula

C24H17NO7

Molecular Weight

431.4

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one

InChI

InChI=1S/C24H17NO7/c26-24-19-7-6-18(31-13-15-1-4-17(5-2-15)25(27)28)12-22(19)32-14-20(24)16-3-8-21-23(11-16)30-10-9-29-21/h1-8,11-12,14H,9-10,13H2

InChI Key

BITOGDWAJPYFHO-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC5=CC=C(C=C5)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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